molecular formula C17H32O B14310794 2,2,13,13-Tetramethylcyclotridecan-1-one CAS No. 110015-80-0

2,2,13,13-Tetramethylcyclotridecan-1-one

Cat. No.: B14310794
CAS No.: 110015-80-0
M. Wt: 252.4 g/mol
InChI Key: QXLTXOUCFYQECV-UHFFFAOYSA-N
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Description

2,2,13,13-Tetramethylcyclotridecan-1-one is a cyclic ketone with the molecular formula C17H32O. This compound is characterized by its unique structure, which includes a 13-membered ring with four methyl groups attached at the 2 and 13 positions. It is known for its stability and distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,13,13-Tetramethylcyclotridecan-1-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of a Grignard reagent, followed by cyclization and oxidation steps. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of high-pressure reactors. These methods aim to optimize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

2,2,13,13-Tetramethylcyclotridecan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,13,13-Tetramethylcyclotridecan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,13,13-Tetramethylcyclotridecan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2,13,13-Tetramethyltetradecanedioic acid: This compound shares a similar structural framework but differs in functional groups.

    Cycloalkanes: Compounds like cyclohexane and cyclooctane have similar cyclic structures but lack the ketone functionality.

Uniqueness

2,2,13,13-Tetramethylcyclotridecan-1-one is unique due to its specific ring size and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other cyclic ketones and cycloalkanes.

Properties

CAS No.

110015-80-0

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

2,2,13,13-tetramethylcyclotridecan-1-one

InChI

InChI=1S/C17H32O/c1-16(2)13-11-9-7-5-6-8-10-12-14-17(3,4)15(16)18/h5-14H2,1-4H3

InChI Key

QXLTXOUCFYQECV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCCCCCC(C1=O)(C)C)C

Origin of Product

United States

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